molecular formula C7H9NO3 B12879770 4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one

4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one

Cat. No.: B12879770
M. Wt: 155.15 g/mol
InChI Key: KIQHLSLYMHUZCB-UTCJRWHESA-N
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Description

4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-oxazolidinone with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by cyclization to form the oxazolidinone ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in synthetic organic chemistry and pharmaceutical applications .

Scientific Research Applications

4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, ultimately leading to bacterial cell death . The compound’s unique structure allows it to effectively target and disrupt essential bacterial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(2-oxopropylidene)oxazolidin-5-one stands out due to its specific structural modifications, which confer unique reactivity and selectivity in chemical reactions. Its versatility in synthetic applications and potential as a therapeutic agent make it a valuable compound in both research and industry .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(2Z)-4-methyl-2-(2-oxopropylidene)-1,3-oxazolidin-5-one

InChI

InChI=1S/C7H9NO3/c1-4(9)3-6-8-5(2)7(10)11-6/h3,5,8H,1-2H3/b6-3-

InChI Key

KIQHLSLYMHUZCB-UTCJRWHESA-N

Isomeric SMILES

CC1C(=O)O/C(=C\C(=O)C)/N1

Canonical SMILES

CC1C(=O)OC(=CC(=O)C)N1

Origin of Product

United States

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